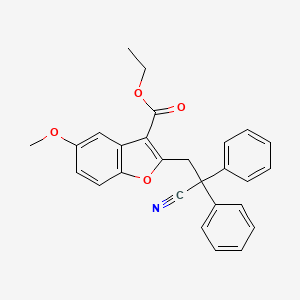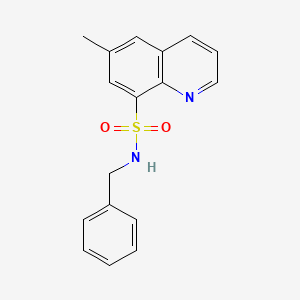![molecular formula C22H15ClN2O3S B11504220 (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11504220.png)
(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a chlorophenyl group, a methoxynaphthyl group, and a diazinane-dione core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions
Formation of the Diazinane-Dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazinane-dione ring structure.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the diazinane-dione core is reacted with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Methoxynaphthyl Group: This step may involve a Wittig reaction or a similar carbon-carbon bond-forming reaction to introduce the methoxynaphthyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Researchers may study its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-oxo-1,3-diazinane-4,6-dione
Uniqueness
Compared to similar compounds, (5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its specific combination of functional groups. The presence of both the chlorophenyl and methoxynaphthyl groups, along with the diazinane-dione core, provides unique chemical and biological properties that can be leveraged in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C22H15ClN2O3S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H15ClN2O3S/c1-28-19-11-6-13(16-4-2-3-5-17(16)19)12-18-20(26)24-22(29)25(21(18)27)15-9-7-14(23)8-10-15/h2-12H,1H3,(H,24,26,29)/b18-12+ |
InChI Key |
XQHFMPRGQICYNV-LDADJPATSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11504139.png)
![N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11504141.png)
![N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)nicotinamide](/img/structure/B11504149.png)
![2-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B11504152.png)
![2-{4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}quinazolin-4(3H)-one](/img/structure/B11504156.png)
![6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11504163.png)
![2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11504174.png)
![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate](/img/structure/B11504180.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11504194.png)
![8-benzyl-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11504201.png)

![Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11504215.png)

